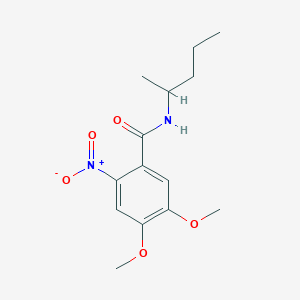
1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP is a psychoactive drug that has been studied for its potential therapeutic benefits, as well as its effects on the central nervous system.
作用机制
The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood. It is believed to act on the central nervous system by inhibiting the reuptake of serotonin and dopamine, two neurotransmitters that are involved in regulating mood and behavior. 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to bind to certain receptors in the brain, including the 5-HT2A receptor, which is believed to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
实验室实验的优点和局限性
1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have a relatively low toxicity and can be administered in small doses. However, there are also limitations to the use of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in laboratory experiments. Its mechanism of action is not fully understood, and its effects on the central nervous system can be difficult to measure accurately.
未来方向
There are several future directions for the study of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research is the potential therapeutic benefits of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in the treatment of inflammatory diseases and depression and anxiety disorders. Another area of research is the development of new compounds that are based on the structure of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, which may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its effects on the central nervous system.
合成方法
The synthesis of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 2,5-dimethoxybenzaldehyde with 2,3,4-trimethoxybenzylamine in the presence of a reducing agent. The resulting product is then treated with piperazine to form 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. The synthesis of 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学研究应用
1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic benefits in various scientific research studies. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(2,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-7-9-20(27-2)18(14-19)16-25-12-10-24(11-13-25)15-17-6-8-21(28-3)23(30-5)22(17)29-4/h6-9,14H,10-13,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVZUBLQONEXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4880373.png)

![3-chloro-4-fluoro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4880386.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)

![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880418.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)
![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)